molecular formula C21H21N3O4 B116329 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine CAS No. 143692-53-9

1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine

Cat. No. B116329
CAS RN: 143692-53-9
M. Wt: 379.4 g/mol
InChI Key: RNJAHAXIBIIAHU-UHFFFAOYSA-N
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Description

1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine, also known as MADAM-6, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it useful for investigating various aspects of neurochemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is not fully understood, but it is thought to act on the GABA-A receptor in a manner similar to other benzodiazepine derivatives. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which plays a key role in the inhibition of neuronal activity in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. This compound has also been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in lab experiments is its well-established pharmacological profile. This compound has been extensively studied and its effects are well-documented, making it a useful tool for investigating various aspects of neurochemistry and pharmacology. However, one limitation of using this compound is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experimental contexts.

Future Directions

There are several potential future directions for research involving 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine. One area of interest is the development of more potent derivatives of this compound, which could be useful for investigating the role of the GABA-A receptor in various neurological disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which could provide further insights into the neurochemical basis of anxiety and stress. Additionally, the use of this compound in combination with other compounds, such as other benzodiazepine derivatives or other classes of drugs, could provide a more comprehensive understanding of the mechanisms underlying its effects.

Scientific Research Applications

1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been used in a variety of scientific studies, particularly in the field of neuroscience. This compound has been found to have anxiolytic and sedative effects, making it useful for investigating the neurochemical basis of anxiety and stress. This compound has also been studied for its potential as a treatment for various neurological disorders, such as epilepsy and Parkinson's disease.

properties

CAS RN

143692-53-9

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide

InChI

InChI=1S/C21H21N3O4/c1-12-8-16-9-19-20(28-11-27-19)10-18(16)21(23-24(12)14(3)26)15-4-6-17(7-5-15)22-13(2)25/h4-7,9-10,12H,8,11H2,1-3H3,(H,22,25)

InChI Key

RNJAHAXIBIIAHU-UHFFFAOYSA-N

SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3

synonyms

1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihyd ro-5H-2,3-benzodiazepine

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.3 g (4.4 mmol) of 1-(4-aminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine were stirred at 20°-25° C. with 5 ml of acetic anhydride for one hour, then the yellow solution was poured into 100 g of ice-water and stirred until the decomposition of the excess anhydride became complete. The precipitate formed was filtered, washed with 3×10 ml of distilled water and dried to give 1.6 g of raw product. After recrystallization from 20 ml of benzene 1.50 g (89.85%) of the aimed product were obtained, m.p.: 158°-160° C. (decomp.).
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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